2-(4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide
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Description
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives involves heterocyclization of various substrates .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation : A study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, similar to the compound , suitable for use as antimicrobial agents. These compounds demonstrated promising results in both in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer Applications
- Synthesis and Antiproliferative Activity : Alqahtani and Bayazeed (2020) researched the synthesis of pyridine linked thiazole hybrids through a spacer similar to the compound . These compounds showed promising anticancer activity against various cancer cell lines, highlighting their potential in cancer treatment (Alqahtani & Bayazeed, 2020).
- Evaluation of Antitumor Activity : Another study by Hafez and El-Gazzar (2017) synthesized thieno[3,2-d]pyrimidine derivatives, which showed potent anticancer activity against several human cancer cell lines (Hafez & El-Gazzar, 2017).
Structural and Synthesis Studies
- Crystal Structures : Subasri et al. (2016) examined the crystal structures of compounds related to 2-(4-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide, providing insights into their molecular conformations (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
- Synthesis of Heterocyclic Compounds : Fuloria et al. (2014) conducted a study on the synthesis and antimicrobial profile of Schiff bases and thiazolidinone derivatives, incorporating structural elements similar to the compound (Fuloria, Fuloria, & Gupta, 2014).
Additional Applications
- Flavouring Substance Evaluation : A study evaluated the implications for human health of a flavouring substance structurally related to the compound . It was assessed for use in specific food categories, providing insights into its safety and potential applications in food science (Younes et al., 2018).
Properties
IUPAC Name |
2-[4-[(2-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c19-17(22)12-25-14-5-7-15(8-6-14)27(23,24)21-11-13-3-1-9-20-18(13)16-4-2-10-26-16/h1-10,21H,11-12H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKMGDVARVAUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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